3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
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Overview
Description
3-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a chemical compound belonging to the class of nitrogen-containing heterocycles This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure containing pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as ethyl acetoacetate and hydrazine, under acidic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Process optimization is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products may exhibit different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Chemistry: In chemistry, 3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, which can be explored for various applications.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives may be used to investigate biological pathways and develop new therapeutic agents.
Medicine: In the medical field, this compound and its derivatives are being explored for their pharmacological properties. They may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: The compound's unique chemical properties make it valuable in industrial applications, including the development of new materials and chemical processes. Its derivatives can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing effective applications in medicine and other fields.
Comparison with Similar Compounds
3-methoxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate
tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Uniqueness: 3-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of ethyl and methyl groups on the pyrazolo[1,5-a]pyrazine core provides distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2503203-12-9 |
---|---|
Molecular Formula |
C9H16ClN3 |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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